molecular formula C18H14F3N3OS B2409874 N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 893364-99-3

N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide

Cat. No. B2409874
CAS RN: 893364-99-3
M. Wt: 377.39
InChI Key: YKVCJPFUPPWCOL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C18H14F3N3OS and its molecular weight is 377.39. The purity is usually 95%.
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Scientific Research Applications

Histamine Receptor Studies

Research into histamine H3 receptor ligands, such as fluoroproxyfan, highlights the utility of imidazole and sulfanylacetamide derivatives in the development of potential clinical PET study compounds. The synthesis of these ligands involves complex processes such as O-alkylation, aiming to achieve high radiochemical yield and purity for effective imaging of histamine H3 receptors (Iwata et al., 2000).

Ionic Liquids Synthesis

The direct methylation and trifluoroethylation of imidazole and pyridine derivatives offer a pathway to create room temperature ionic liquids (RTILs), showcasing the application of sulfanylacetamide structures in creating highly efficient ionic compounds with potential for various industrial applications (Zhang et al., 2003).

Glutaminase Inhibition

In cancer research, derivatives similar to N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide, such as BPTES analogs, are explored for their role as allosteric inhibitors of glutaminase. These compounds demonstrate potential therapeutic benefits by attenuating the growth of cancer cells, highlighting their importance in developing cancer treatments (Shukla et al., 2012).

Anticonvulsant Activity

The synthesis and evaluation of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, incorporating structures similar to this compound, have been studied for their anticonvulsant activities. These studies are crucial for the development of new therapeutic agents for epilepsy and related neurological conditions (Aktürk et al., 2002).

Anticancer and DNA Binding Studies

Innovative compounds based on imidazolium ionic liquid structures, appended with various sulfanylacetamide derivatives, exhibit promising anticancer activities and DNA binding properties. These compounds are explored for their potential in treating cancer through mechanisms that include interacting with DNA, potentially leading to novel cancer therapies (Rezki et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-13-3-1-12(2-4-13)10-24-8-7-22-18(24)26-11-17(25)23-16-6-5-14(20)9-15(16)21/h1-9H,10-11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCJPFUPPWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.